molecular formula C15H12BrNO3 B5878268 4-(acetylamino)phenyl 3-bromobenzoate

4-(acetylamino)phenyl 3-bromobenzoate

Cat. No. B5878268
M. Wt: 334.16 g/mol
InChI Key: XBVBJFXGLKXBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)phenyl 3-bromobenzoate, also known as APB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure that makes it a valuable tool in the study of biological processes and mechanisms. In

Scientific Research Applications

4-(acetylamino)phenyl 3-bromobenzoate has been used in a wide range of scientific research applications. One of the most common uses of 4-(acetylamino)phenyl 3-bromobenzoate is in the study of protein-protein interactions. 4-(acetylamino)phenyl 3-bromobenzoate can be used to label specific amino acid residues in proteins, allowing researchers to study the interactions between different proteins in a complex mixture.
4-(acetylamino)phenyl 3-bromobenzoate has also been used in the study of enzyme mechanisms. By labeling specific residues in an enzyme, researchers can study the mechanism of action of the enzyme and identify potential inhibitors or activators.

Mechanism of Action

The mechanism of action of 4-(acetylamino)phenyl 3-bromobenzoate is not fully understood, but it is believed to involve the formation of a covalent bond between the 4-(acetylamino)phenyl 3-bromobenzoate molecule and a specific amino acid residue in a protein. This covalent bond can then be used to study the interactions between the labeled protein and other proteins or molecules.
Biochemical and Physiological Effects
4-(acetylamino)phenyl 3-bromobenzoate has no known biochemical or physiological effects on its own. However, it can be used to study the biochemical and physiological effects of other molecules, such as proteins or drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(acetylamino)phenyl 3-bromobenzoate is its ability to selectively label specific amino acid residues in proteins. This allows researchers to study the interactions between proteins in a complex mixture, which would be difficult to do using other techniques.
However, there are also limitations to the use of 4-(acetylamino)phenyl 3-bromobenzoate. One limitation is that the labeling process can be time-consuming and difficult to optimize. Additionally, the labeling efficiency may vary depending on the protein being studied.

Future Directions

There are several future directions for research on 4-(acetylamino)phenyl 3-bromobenzoate. One area of interest is the development of new labeling techniques that can improve the efficiency and specificity of 4-(acetylamino)phenyl 3-bromobenzoate labeling.
Another area of interest is the use of 4-(acetylamino)phenyl 3-bromobenzoate in the study of protein-protein interactions in living cells. This would require the development of new techniques for delivering 4-(acetylamino)phenyl 3-bromobenzoate to specific cells or tissues.
Finally, researchers are also interested in exploring the potential therapeutic applications of 4-(acetylamino)phenyl 3-bromobenzoate. For example, 4-(acetylamino)phenyl 3-bromobenzoate could be used to develop new drugs that target specific protein-protein interactions involved in disease processes.
Conclusion
In conclusion, 4-(acetylamino)phenyl 3-bromobenzoate is a valuable tool for scientific research due to its ability to selectively label specific amino acid residues in proteins. This compound has been used in a wide range of research applications, including the study of protein-protein interactions and enzyme mechanisms. While there are limitations to the use of 4-(acetylamino)phenyl 3-bromobenzoate, there are also many future directions for research that could further improve its utility in scientific research.

Synthesis Methods

The synthesis of 4-(acetylamino)phenyl 3-bromobenzoate involves several steps. The first step is the synthesis of 4-(acetylamino)phenol, which is then reacted with 3-bromobenzoic acid to form 4-(acetylamino)phenyl 3-bromobenzoate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine. The final product is purified using chromatography techniques.

properties

IUPAC Name

(4-acetamidophenyl) 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c1-10(18)17-13-5-7-14(8-6-13)20-15(19)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVBJFXGLKXBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Acetylamino)phenyl 3-bromobenzoate

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